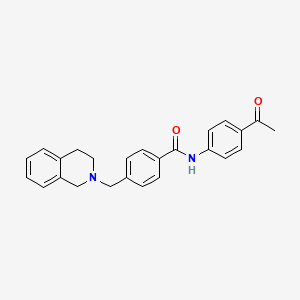![molecular formula C22H15N3O4 B3456071 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456071.png)
4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
説明
4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical research. It is a highly sensitive and specific probe for the detection of a wide range of biomolecules, including proteins, nucleic acids, and lipids.
作用機序
4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a fluorescent probe that undergoes a change in fluorescence intensity and/or wavelength upon binding to a biomolecule. The mechanism of fluorescence quenching by 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is based on the photoinduced electron transfer (PET) process. In this process, the excited state of 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is quenched by electron transfer from the biomolecule to the nitro group of 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, resulting in a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a non-toxic and non-carcinogenic reagent that does not interfere with the biological activity of the labeled biomolecule. It has been shown to be highly specific for a wide range of biomolecules, including proteins, nucleic acids, and lipids. 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be used to study the structure, function, and dynamics of biomolecules in vitro and in vivo.
実験室実験の利点と制限
The advantages of using 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a fluorescent labeling reagent include its high sensitivity and specificity, ease of use, and compatibility with a wide range of biomolecules. The limitations of 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one include its relatively short fluorescence lifetime, which limits its use in time-resolved fluorescence studies, and its sensitivity to pH and temperature.
将来の方向性
There are several future directions for the use of 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in biochemical research. One direction is the development of new 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one derivatives with improved properties, such as longer fluorescence lifetime and increased sensitivity to specific biomolecules. Another direction is the application of 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in live-cell imaging, which would allow the study of biomolecule dynamics in real-time. Finally, 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one could be used in combination with other labeling reagents to study complex biomolecular systems.
科学的研究の応用
4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is widely used in biochemical research as a fluorescent labeling reagent. It can be used to label proteins, nucleic acids, and lipids, and the labeled molecules can be detected by fluorescence spectroscopy. 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is particularly useful for the detection of membrane proteins, which are difficult to study due to their hydrophobic nature. 4-{[(4'-nitro-4-biphenylyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can also be used to study protein-protein and protein-ligand interactions, as well as enzyme kinetics.
特性
IUPAC Name |
4-[[4-(4-nitrophenyl)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c26-22-20(24-21(29-22)17-4-2-1-3-5-17)14-23-18-10-6-15(7-11-18)16-8-12-19(13-9-16)25(27)28/h1-14,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGHVNMJIUCDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B3456014.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3456040.png)
![N-[4-({(4-methoxyphenyl)[2-oxo-2-(1-pyrrolidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456043.png)
![4-{[(3-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3456060.png)
![4-{[(2-iodophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3456066.png)
methanone](/img/structure/B3456079.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456084.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B3456089.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3456092.png)